5-amino-1H-imidazole-2-carbonitrile
Description
Properties
Molecular Formula |
C4H4N4 |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
5-amino-1H-imidazole-2-carbonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-4-7-2-3(6)8-4/h2H,6H2,(H,7,8) |
InChI Key |
BMLLUVJSJPOTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
One of the most direct and well-documented routes to 5-amino-1H-imidazole-2-carbonitrile involves the cyclization of formamidines obtained from diaminomaleonitrile and triethyl orthoformate. This method is notable for its relatively straightforward reaction sequence and good yields.
Reaction Sequence
- Step 1: Diaminomaleonitrile reacts with triethyl orthoformate under reflux in dry dioxane to form an imidate intermediate.
- Step 2: The imidate undergoes nucleophilic substitution with various anilines in ethanol at room temperature, yielding formamidines.
- Step 3: Cyclization is induced by treatment of the formamidines with aqueous potassium hydroxide (1 M), producing 5-amino-1H-imidazole-2-carbonitriles in good to excellent yields (74–98%).
Key Data from Literature
| Compound | R Group on Aniline | Yield (%) | Solvent | Conditions |
|---|---|---|---|---|
| 2a | p-CH3Ph | 90 | Ethanol | Room temperature, KOH 1 M |
| 2b | p-OCH3Ph | 98 | Ethanol | Room temperature, KOH 1 M |
| 2c | p-ClPh | 74 | Ethanol | Room temperature, KOH 1 M |
This method is supported by detailed NMR studies confirming the structure of the products and is considered reliable for synthesizing a variety of substituted 5-amino-1H-imidazole-2-carbonitriles.
Synthesis via Reduction of Nitro-Substituted Imidazole Derivatives
Method Overview
Another approach involves the reduction of nitro-substituted imidazole precursors, which are themselves prepared through multi-step oxidation and coupling reactions starting from substituted imidazoles.
Reaction Sequence
- Preparation of 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid by ozonolysis of (E)-5-nitro-4-(2-phenylethenyl)-1-(arylmethyl)-1H-imidazole, followed by performic acid oxidation.
- Coupling of the carboxylic acid with 1,1'-carbonyldiimidazole and subsequent reaction with nitromethane anion to form 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone.
- Reduction of the nitro groups using stannous chloride dihydrate in concentrated hydrochloric acid to yield 2-amino-1-[5-amino-1-(arylmethyl)-1H-imidazol-4-yl]ethanone dihydrochloride, which can be further processed to the target compound.
Experimental Details
- Reduction carried out at 60 °C for 3 hours.
- Purification involves ethanol evaporation and ether precipitation.
- The method involves careful pH adjustments and filtration steps to isolate pure intermediates and final products.
Hydrolysis and Rearrangement of Cyanoimidazole Derivatives
Method Overview
This method uses 4,5-dicyanoimidazole as a starting material, which undergoes selective hydrolysis and Hofmann rearrangement to yield 5-aminoimidazole derivatives, including 5-amino-1H-imidazole-2-carbonitrile analogs.
Reaction Sequence
- Hydrolysis of 4,5-dicyanoimidazole in strongly alkaline aqueous solution to 4-cyanoimidazole-5-carboxamide.
- Hofmann rearrangement of the carboxamide to 4-cyano-5-aminoimidazole.
- Further hydrolysis under alkaline conditions to yield 5-aminoimidazole derivatives.
Conditions and Yields
- Hydrolysis performed at 60–100 °C with strong alkali (e.g., 6 N NaOH).
- Reaction times vary but typically complete within a few hours.
- Product isolation involves cation exchange resin purification and recrystallization from hot water.
- Yields reported around 21% for isolated product, with melting points confirming purity.
This method is valuable for preparing aminoimidazole intermediates for further synthetic applications, though the yield is moderate.
Alternative Synthetic Routes and Modifications
Amidrazone Route with DBU Catalysis
- Starting from diaminomaleonitrile and triethyl orthoformate, amidrazones are formed by reaction with hydrazine or anilines.
- Subsequent cyclization to 5-amino-1H-imidazole-2-carbonitrile derivatives is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- Reactions carried out in mixed solvents such as acetonitrile, ethanol, and DMF at mild temperatures (18–30 °C) over several days.
- This method allows fine-tuning of reaction conditions to optimize yields and purity.
| Entry | Concentration (M) | Equiv. of Amine | Solvent Composition (ACN:EtOH:DMF) | Temp (°C) | Time (days) | Notes |
|---|---|---|---|---|---|---|
| 1 | 0.074 | 1 | 1:3 | 18 | 6 | Standard conditions |
| 2 | 0.037 | 1 | 2.5:7.5:0.3 | 18 | 15 | Longer reaction time |
| 4 | 0.032 | 2 | 2:7:1 | 30 | 9 | Increased amine equiv. |
This approach offers versatility for synthesizing substituted analogs and has been validated by analytical techniques including NMR and chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of Formamidines | Diaminomaleonitrile, Triethyl orthoformate, Anilines | KOH 1 M, ethanol, reflux | Good yields, simple steps | Limited to certain substituents |
| Nitro-Substituted Reduction | Nitro-imidazole derivatives | Stannous chloride, HCl, ethanol, ether | Allows arylmethyl substitution | Multi-step, complex purification |
| Hydrolysis & Hofmann Rearrangement | 4,5-Dicyanoimidazole | Strong alkali, bromine, cation exchange resin | Useful for aminoimidazole intermediates | Moderate yields, harsh conditions |
| Amidrazone Route with DBU | Diaminomaleonitrile, Triethyl orthoformate, Hydrazine/Anilines | DBU, mixed solvents, mild temp | Versatile, tunable conditions | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acids, while reduction can produce 5-amino-1H-imidazole-2-methylamine. Substitution reactions can lead to a wide range of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Amino-1H-imidazole-2-carbonitrile is primarily investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Compounds within the imidazole family, including 5-amino-1H-imidazole-2-carbonitrile, have shown significant efficacy against various pathogens. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Clostridioides difficile, a bacterium responsible for severe intestinal infections. The mechanism often involves interference with bacterial DNA synthesis or enzyme activity, leading to cell death .
- Anticancer Potential : Research indicates that 5-amino-1H-imidazole-2-carbonitrile can induce apoptosis in cancer cells. In vitro studies have shown that it affects signaling pathways related to cell proliferation and survival, particularly through the modulation of kinases involved in cancer progression. For example, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations .
Organic Synthesis
In organic chemistry, 5-amino-1H-imidazole-2-carbonitrile serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it suitable for developing new pharmaceuticals and other functional materials. Researchers utilize this compound to explore synthetic pathways that yield novel imidazole derivatives with enhanced biological activities .
Antimicrobial Efficacy
A study highlighted the compound's effectiveness against C. difficile, reporting an IC50 value that indicates significant potency against this pathogen. This finding supports the potential use of 5-amino-1H-imidazole-2-carbonitrile in antibiotic formulations aimed at treating resistant bacterial infections .
Anticancer Activity
Research focusing on the anticancer properties of this compound revealed that it could induce apoptosis in various cancer cell lines through the inhibition of specific kinases involved in tumor growth. For instance, one study noted that certain derivatives exhibited high anti-proliferative activity against breast cancer and prostate cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 5-amino-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituent positions or functional groups. Key comparisons include:
2.1 Substituent Position Variants
- 5-Amino-1H-imidazole-4-carbonitrile (CAS 822-36-6): Structure: Nitrile at position 4 instead of 2. Impact: The nitrile’s position alters electron distribution, reducing electrophilicity at the imidazole ring’s C2 position. This may limit its utility in reactions requiring C2 activation, such as Suzuki couplings . Similarity Score: 0.86 (based on structural similarity metrics) .
- 4-Methyl-1H-imidazole-2-carbonitrile (CAS 59489-39-3): Structure: Methyl group at position 4, nitrile at position 2. However, the nitrile retains reactivity, making it a candidate for metal-catalyzed cross-couplings . Melting Point: Not explicitly reported, but related nitrile-substituted imidazoles (e.g., ethyl 4-methyl-5-imidazolecarboxylate) exhibit melting points near 141–143°C .
2.2 Functional Group Variants
1-Methyl-1H-imidazole-5-carbohydrazide (CAS 23585-00-4) :
- 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d): Structure: Fused pyrroloimidazole system with nitrile at position 5. This makes it suitable for materials science applications .
Physicochemical and Reactivity Data
| Compound Name | Substituents | Melting Point (°C) | Molecular Weight | Key Reactivity |
|---|---|---|---|---|
| 5-Amino-1H-imidazole-2-carbonitrile | 5-NH₂, 2-CN | Not reported | ~138.13 (C₄H₄N₄) | Electrophilic nitrile; amino group enables hydrogen bonding and derivatization |
| 5-Amino-1H-imidazole-4-carbonitrile | 5-NH₂, 4-CN | Not reported | ~138.13 (C₄H₄N₄) | Reduced C2 reactivity; nitrile at C4 may stabilize charge-transfer complexes |
| 1-Methyl-1H-imidazole-5-carbohydrazide | 1-CH₃, 5-CONHNH₂ | 186–187 | 140.14 (C₅H₈N₄O) | Nucleophilic hydrazide; suitable for Schiff base formation |
| Compound 14d (pyrroloimidazole) | Fused ring, 6-CN | 259–260 | 559.04 (C₂₄H₁₆Br₂N₆) | High thermal stability; bromine enhances halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
